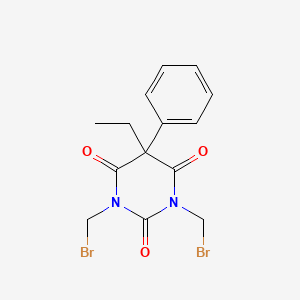
1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid is a chemical compound that belongs to the class of barbiturates. Barbiturates are known for their sedative and hypnotic properties, and they have been widely used in medicine. This particular compound is characterized by the presence of bromomethyl groups, an ethyl group, and a phenyl group attached to the barbituric acid core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid typically involves the bromination of a precursor compound. One common method is the bromination of 5-ethyl-5-phenylbarbituric acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like carbon tetrachloride (CCl₄) or benzene. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors where the precursor compound is continuously fed into the reactor along with the brominating agent. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The bromomethyl groups can be reduced to form methyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
Substitution Reactions: Products include substituted barbiturates with various functional groups.
Oxidation Reactions: Products include carbonyl-containing barbiturates.
Reduction Reactions: Products include methyl-substituted barbiturates.
科学的研究の応用
1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various substituted barbiturates.
Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: Research is conducted to explore its potential as a sedative or hypnotic agent.
Industry: It is used in the synthesis of other chemical compounds and as an intermediate in pharmaceutical manufacturing.
作用機序
The mechanism of action of 1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid is similar to other barbiturates. It acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. This leads to increased chloride ion influx into neurons, resulting in hyperpolarization and decreased neuronal excitability. The compound binds to the GABA receptor complex, potentiating the inhibitory effects of GABA.
類似化合物との比較
Similar Compounds
1,3-Bis(bromomethyl)benzene: A compound with similar bromomethyl groups but lacking the barbituric acid core.
5-Ethyl-5-phenylbarbituric acid: A barbiturate with similar ethyl and phenyl groups but without bromomethyl groups.
1,3-Bis(chloromethyl)-5-ethyl-5-phenylbarbituric acid: A similar compound with chloromethyl groups instead of bromomethyl groups.
Uniqueness
1,3-Bis(bromomethyl)-5-ethyl-5-phenylbarbituric acid is unique due to the presence of both bromomethyl groups and the barbituric acid core. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
29636-73-5 |
|---|---|
分子式 |
C14H14Br2N2O3 |
分子量 |
418.08 g/mol |
IUPAC名 |
1,3-bis(bromomethyl)-5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H14Br2N2O3/c1-2-14(10-6-4-3-5-7-10)11(19)17(8-15)13(21)18(9-16)12(14)20/h3-7H,2,8-9H2,1H3 |
InChIキー |
ODAGYCFGDBXVSS-UHFFFAOYSA-N |
正規SMILES |
CCC1(C(=O)N(C(=O)N(C1=O)CBr)CBr)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N-(3-methylbutyl)acetamide](/img/structure/B14155608.png)
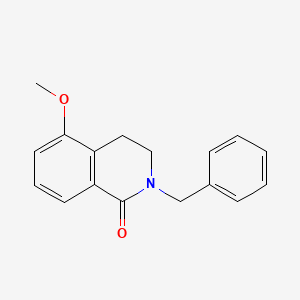
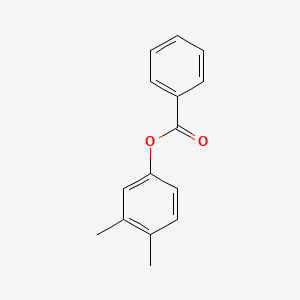
![2-(4-Chlorophenyl)-6-ethyl-5-methylpyrazolo[1,5-a]pyrimidin-7(1h)-one](/img/structure/B14155623.png)
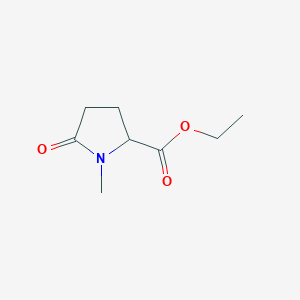
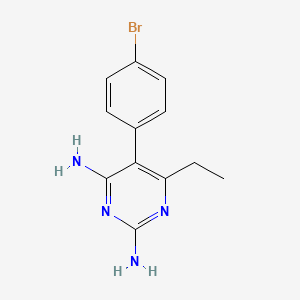
![[(e)-(2,4-Dichlorophenyl)diazenyl]propanedinitrile](/img/structure/B14155640.png)
![[(E,3E)-3-methoxyiminoprop-1-enyl]boronic acid](/img/structure/B14155644.png)
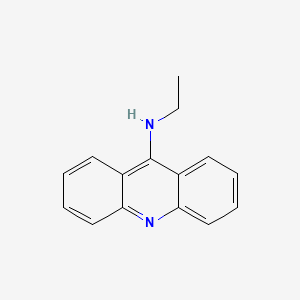
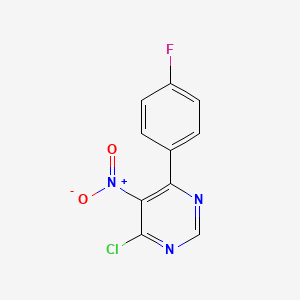
![N-[(3,4-dimethoxyphenyl)methyl]-3-(4-methoxyphenyl)-6-methylheptan-1-amine](/img/structure/B14155667.png)
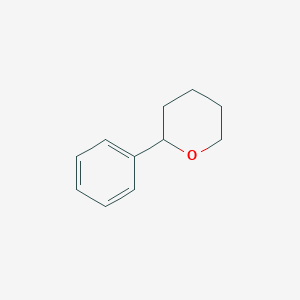
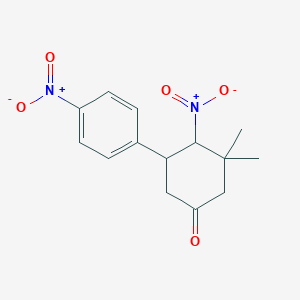
![9-(methylsulfanyl)-5H-spiro[benzo[h][1,2,4]triazolo[3,4-b]quinazoline-6,1'-cyclohexan]-7(11H)-one](/img/structure/B14155688.png)
